molecular formula C8H17ClN2S B1392747 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride CAS No. 1221575-00-3

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride

Cat. No. B1392747
CAS RN: 1221575-00-3
M. Wt: 208.75 g/mol
InChI Key: OZLQBWUSAZVWQU-UHFFFAOYSA-N
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Description

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C8H17ClN2S . It has an average mass of 208.752 Da and a monoisotopic mass of 208.080093 Da .


Molecular Structure Analysis

The molecular structure of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) atoms . The HRMS spectra were acquired in the negative ionization mode, employing a QTOF-MS .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride include its molecular formula, C8H17ClN2S, and its molecular weight, 208.75 . More detailed properties are not provided in the retrieved sources.

Scientific Research Applications

Anti-Ulcer Activity

This compound has been investigated for its potential as a new anti-ulcer agent. A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized and their activity was tested in vivo .

Synthesis and Anticancer Activity

Research has been conducted on the synthesis of new 1-Thia-4-azaspiro[4.5]decane derivatives and their potential anticancer activity. The NMR spectral data of these compounds have revealed the β-glycosidic linkage nature at the sulfur atom in the form of 1,3,4-thiadiazole thioglycosides .

Mechanism of Action

Target of Action

It has been synthesized and investigated for its anti-ulcer activity , suggesting that it may target pathways involved in gastric ulcer formation.

Mode of Action

It has been found to possess anti-ulcer activity comparable with that of omeprazole , a proton pump inhibitor that reduces stomach acid production. This suggests that 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride may interact with its targets to modulate acid production or enhance mucosal protection in the stomach.

Result of Action

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride has been found to possess anti-ulcer activity comparable with that of omeprazole . This suggests that the compound’s action results in a reduction of gastric ulcer formation, potentially through modulation of acid production or enhancement of mucosal protection in the stomach.

properties

IUPAC Name

8-methyl-1-thia-4,8-diazaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S.ClH/c1-10-5-2-8(3-6-10)9-4-7-11-8;/h9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLQBWUSAZVWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)NCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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